
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 280.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents. In addition, this compound is used in the synthesis of materials for use in solar cells, batteries, and fuel cells.
Mécanisme D'action
Target of Action
It’s known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde . .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde in laboratory experiments is its ability to react with a variety of compounds. It is also relatively stable and can be stored for long periods of time. The main limitation is its high reactivity, which can lead to the formation of unwanted products. It is also important to note that this compound is a highly flammable compound and should be handled with care.
Orientations Futures
1. Further research into the biochemical and physiological effects of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde on humans and animals.
2. Development of new synthetic methods for the preparation of this compound.
3. Investigation of the reactivity of this compound with various biological molecules.
4. Development of new materials based on this compound for use in solar cells, batteries, and fuel cells.
5. Investigation of the use of this compound as a reagent in medicinal chemistry.
6. Development of new methods for the purification and isolation of this compound.
7. Investigation of the use of this compound as a catalyst in organic synthesis.
8. Investigation of the use of this compound as a starting material for the synthesis of pharmaceuticals, pesticides, and other chemicals.
9. Investigation of the use of this compound as a reagent in the synthesis of biologically active compounds.
10. Investigation of the use of this compound in the synthesis of polymer materials.
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMKGSVSNXZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


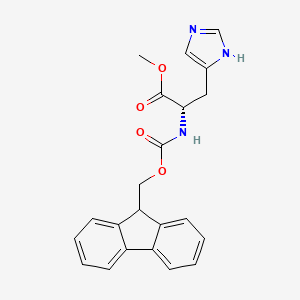

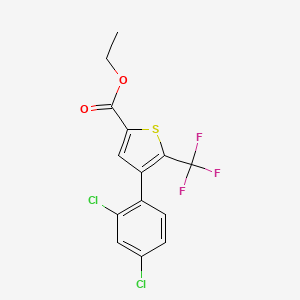
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)
![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
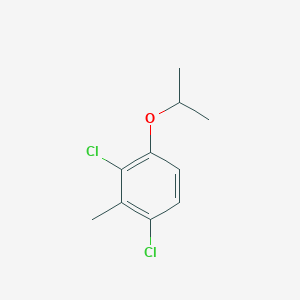
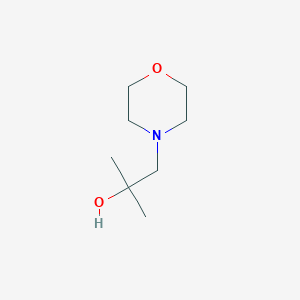
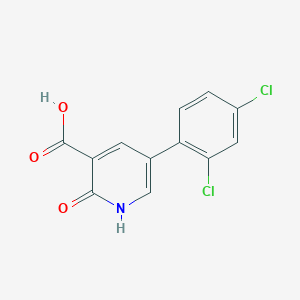


![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)

